6-Fluorohexanal (CAS No. 373-33-1): A Technical Guide for Researchers
6-Fluorohexanal (CAS No. 373-33-1): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of 6-Fluorohexanal, a fluorinated aliphatic aldehyde with potential applications in medicinal chemistry and organic synthesis.
This guide compiles available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential reactivity and role in drug discovery.
Core Chemical and Physical Properties
6-Fluorohexanal is a colorless liquid at room temperature. The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, such as its polarity, lipophilicity, and metabolic stability, making it a compound of interest in the design of novel bioactive molecules.[1][2]
| Property | Value | Source |
| CAS Number | 373-33-1 | [3][4] |
| Molecular Formula | C₆H₁₁FO | [3][4] |
| Molecular Weight | 118.15 g/mol | [4] |
| Boiling Point | 149.7 °C at 760 mmHg | [3] |
| Density | 0.906 g/cm³ | [3] |
| Flash Point | 57.9 °C | [3] |
| Refractive Index | 1.38 | [3] |
| LogP | 1.71520 | [3] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
Synthesis of 6-Fluorohexanal
The most common and effective method for the synthesis of 6-Fluorohexanal is the oxidation of the corresponding primary alcohol, 6-fluorohexan-1-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.[4][5]
Experimental Protocol: Swern Oxidation of 6-fluorohexan-1-ol
This protocol is based on the general principles of the Swern oxidation.[4][5][6]
Materials:
-
6-fluorohexan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, magnetic stirrer)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 10-15 minutes.
-
Addition of the Alcohol: Dissolve 6-fluorohexan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.
-
Addition of Base: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -60 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature over 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude 6-Fluorohexanal can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Caption: Workflow for the Swern Oxidation of 6-fluorohexan-1-ol.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 6-Fluorohexanal is expected to show the following key signals:
-
Aldehydic Proton (CHO): A triplet around δ 9.8 ppm, coupled to the adjacent methylene group.
-
Fluorinated Methylene Group (CH₂F): A triplet of triplets around δ 4.5 ppm, due to coupling with both the adjacent methylene group and the fluorine atom.
-
Methylene Groups (CH₂): A series of multiplets in the region of δ 1.4-2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 202 ppm.
-
Fluorinated Carbon (CH₂F): A doublet around δ 84 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF).
-
Aliphatic Carbons (CH₂): Signals in the range of δ 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1740-1720 cm⁻¹.[7][8]
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[8]
-
C-F Stretch: A strong absorption in the region of 1100-1000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands in the 2960-2850 cm⁻¹ region.[9][10]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 118 would be expected. Common fragmentation patterns for aldehydes include the loss of H (M-1), CHO (M-29), and alpha-cleavage.[11][12]
Reactivity and Potential Applications in Drug Discovery
6-Fluorohexanal, as an aldehyde, can undergo a variety of chemical transformations, making it a potentially useful building block in organic synthesis.
Key Reactions
-
Wittig Reaction: Reaction with a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) can convert the aldehyde into a terminal alkene. This is a fundamental carbon-carbon bond-forming reaction.[2][13]
-
Grignard Reaction: Addition of a Grignard reagent (e.g., ethylmagnesium bromide) will yield a secondary alcohol. This provides a route to more complex chiral molecules.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new carbon-nitrogen bond, a common transformation in the synthesis of pharmaceutical compounds.
-
Oxidation: 6-Fluorohexanal can be oxidized to the corresponding 6-fluorohexanoic acid.
-
Reduction: Reduction with a mild reducing agent like sodium borohydride will yield 6-fluorohexan-1-ol.
Caption: Potential chemical transformations of 6-Fluorohexanal.
Relevance in Drug Development
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] While there is limited publicly available information on the specific biological activities of 6-Fluorohexanal, its structure as a fluorinated aliphatic aldehyde suggests its potential as:
-
A Building Block for Fluorinated Analogues: It can serve as a starting material for the synthesis of more complex fluorinated molecules with potential therapeutic applications.[3][14]
-
A Chemical Probe: Its reactivity could be exploited in the design of chemical probes to study biological pathways or enzyme activities.
-
An Intermediate in API Synthesis: Fluorinated aldehydes are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5]
Further research is required to fully elucidate the biological profile and potential therapeutic applications of 6-Fluorohexanal and its derivatives. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential of this fluorinated building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. innospk.com [innospk.com]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]

